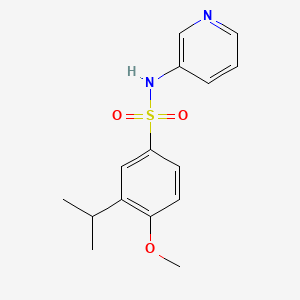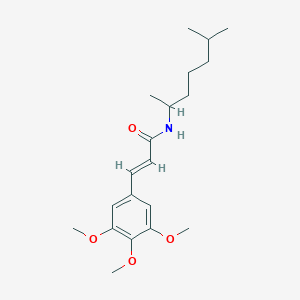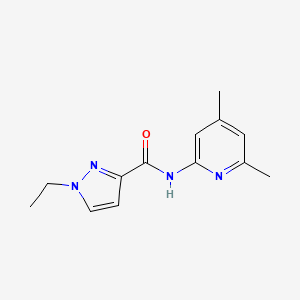
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide, also known as JP-8-055, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and is involved in the development of insulin resistance, making it a potential target for the treatment of type 2 diabetes and obesity.
Mécanisme D'action
PTP1B is a negative regulator of insulin signaling, which means that it inhibits the insulin receptor and downstream signaling pathways that are responsible for glucose uptake and metabolism. 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide selectively inhibits PTP1B, leading to increased insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance, insulin sensitivity, and lipid metabolism in animal models of obesity and type 2 diabetes. In vitro studies have also demonstrated that this compound increases glucose uptake and metabolism in adipocytes and skeletal muscle cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide in lab experiments is its selectivity for PTP1B, which allows for more targeted and specific inhibition compared to other PTP1B inhibitors. However, one limitation is that this compound may not be suitable for use in certain cell types or animal models, as its effects may differ depending on the context and environment.
Orientations Futures
There are several potential future directions for research on 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the long-term effects of this compound on glucose metabolism and insulin sensitivity in animal models and humans. Additionally, further research is needed to determine the optimal dosage and administration of this compound for therapeutic use.
Méthodes De Synthèse
The synthesis of 3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide involves the reaction of 3-bromo-4-isopropoxybenzenesulfonyl chloride with 3-pyridylamine in the presence of triethylamine and catalytic amounts of palladium acetate. The resulting intermediate is then reacted with sodium methoxide to yield the final product, this compound.
Applications De Recherche Scientifique
3-isopropyl-4-methoxy-N-3-pyridinylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound selectively inhibits PTP1B, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and type 2 diabetes have demonstrated that this compound improves glucose tolerance, insulin sensitivity, and lipid metabolism.
Propriétés
IUPAC Name |
4-methoxy-3-propan-2-yl-N-pyridin-3-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-11(2)14-9-13(6-7-15(14)20-3)21(18,19)17-12-5-4-8-16-10-12/h4-11,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQCMZDOZHFOSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aS*,8aR*)-6-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-1-(3-hydroxypropyl)octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5430905.png)
![ethyl {4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5430906.png)
![N-ethyl-N'-(4-fluorophenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5430911.png)



![5-benzyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5430936.png)
![1-[(3-methyl-5-isoxazolyl)carbonyl]-2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]azepane](/img/structure/B5430938.png)
![(4S)-4-(4-{[{[(cyclohexylmethyl)amino]carbonyl}(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5430940.png)
![propyl 4-{[3-(1-naphthyl)acryloyl]amino}benzoate](/img/structure/B5430945.png)
![2-benzyl-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5430954.png)

![5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-N-(2-pyridinylmethyl)pentanamide](/img/structure/B5430995.png)
![N-[5-(aminosulfonyl)-2-methylphenyl]-3-(1,3-benzodioxol-5-yl)acrylamide](/img/structure/B5430999.png)